Cas no 1368485-76-0 (2-(2-Chloro-benzyl)-morpholine)

2-(2-Chloro-benzyl)-morpholine 化学的及び物理的性質
名前と識別子
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- 2-(2-Chloro-benzyl)-morpholine
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- インチ: 1S/C11H14ClNO/c12-11-4-2-1-3-9(11)7-10-8-13-5-6-14-10/h1-4,10,13H,5-8H2
- InChIKey: UEJPPPXUQJCYHS-UHFFFAOYSA-N
- ほほえんだ: N1CCOC(CC2=CC=CC=C2Cl)C1
2-(2-Chloro-benzyl)-morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM501077-1g |
2-(2-Chlorobenzyl)morpholine |
1368485-76-0 | 97% | 1g |
$637 | 2023-02-02 |
2-(2-Chloro-benzyl)-morpholine 関連文献
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
2-(2-Chloro-benzyl)-morpholineに関する追加情報
Research Update on 2-(2-Chloro-benzyl)-morpholine (CAS: 1368485-76-0) in Chemical Biology and Pharmaceutical Applications
2-(2-Chloro-benzyl)-morpholine (CAS: 1368485-76-0) is a structurally unique morpholine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its potential as a versatile scaffold for drug discovery. This compound features a chloro-substituted benzyl group attached to the morpholine ring, which imparts distinct physicochemical properties and biological activities. Recent studies have explored its applications in central nervous system (CNS) targeting, antimicrobial development, and as a building block for more complex pharmacophores.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's potential as a sigma-1 receptor ligand, demonstrating moderate binding affinity (Ki = 320 nM) and suggesting its utility in neuropathic pain management. The research team employed molecular docking simulations to elucidate the binding mode, revealing key interactions between the chloro-benzyl moiety and hydrophobic pockets in the receptor's binding site. These findings open new avenues for developing analogs with improved selectivity and potency.
In antimicrobial research, a 2024 patent (WO2014140456) disclosed derivatives of 2-(2-Chloro-benzyl)-morpholine showing promising activity against drug-resistant Staphylococcus aureus strains (MIC values ranging from 4-16 μg/mL). The mechanism of action appears to involve disruption of bacterial membrane potential, as evidenced by fluorescence-based membrane potential assays. This positions the compound as a potential lead for novel antibiotic development, particularly against Gram-positive pathogens.
The synthetic accessibility of 2-(2-Chloro-benzyl)-morpholine has been improved through recent methodological advances. A 2022 Organic Process Research & Development publication described a scalable, one-pot synthesis route with 78% overall yield, employing a reductive amination strategy that minimizes byproduct formation. This process enhancement is particularly valuable for industrial-scale production and further structure-activity relationship studies.
Pharmacokinetic profiling in rodent models (2021, European Journal of Pharmaceutical Sciences) revealed favorable blood-brain barrier penetration (brain/plasma ratio of 0.85) and moderate metabolic stability (t1/2 = 2.3 hours in liver microsomes). These properties, combined with low cytotoxicity (CC50 > 100 μM in HEK293 cells), support its potential as a CNS drug scaffold. However, the compound shows moderate CYP3A4 inhibition (IC50 = 8.2 μM), suggesting the need for structural modifications to minimize drug-drug interaction potential in clinical applications.
Emerging applications in radiopharmaceuticals have been explored, with 18F-labeled analogs showing promise as PET tracers for imaging neuroinflammation (2023, ACS Chemical Neuroscience). The chloro substituent serves as an ideal handle for radiohalogen exchange reactions, enabling efficient radiolabeling while maintaining the core pharmacophore structure. Preliminary in vivo studies demonstrated specific uptake in inflamed brain regions in a murine model of multiple sclerosis.
While these developments are promising, several challenges remain. The compound's moderate aqueous solubility (0.12 mg/mL at pH 7.4) may limit formulation options, and its exact molecular targets beyond sigma receptors require further elucidation. Ongoing structure-activity relationship studies aim to address these limitations while exploring additional therapeutic areas such as oncology and metabolic disorders.
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